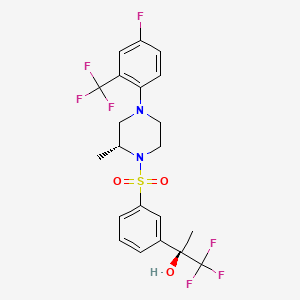

HSD-016

Description

Properties

CAS No. |

946396-92-5 |

|---|---|

Molecular Formula |

C21H21F7N2O3S |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol |

InChI |

InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1 |

InChI Key |

ZWASRJHIEFYJGL-BFUOFWGJSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |

Other CAS No. |

946396-92-5 |

Synonyms |

(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol HSD-016 |

Origin of Product |

United States |

Foundational & Exploratory

HSD-016: A Deep Dive into its Mechanism of Action as a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HSD-016 is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. By blocking the intracellular conversion of inactive cortisone to active cortisol, this compound effectively reduces local glucocorticoid concentrations in key metabolic tissues. This targeted action has demonstrated preclinical efficacy in reducing blood glucose and insulin levels in models of diet-induced obesity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound exerts its therapeutic effect by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical regulator of local glucocorticoid activity, catalyzing the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, within target cells.[3][4] The glucocorticoid receptor (GR) signaling pathway, which is activated by cortisol, has been strongly linked to the development of metabolic disorders such as diabetes and obesity.[1][2]

The 11β-HSD1 enzyme is primarily located in the lumen of the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). By inhibiting 11β-HSD1, this compound effectively decreases the intracellular concentration of cortisol in key metabolic tissues such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[3] This tissue-specific modulation of glucocorticoid activity is the cornerstone of this compound's therapeutic potential in metabolic diseases.

Signaling Pathway Diagram

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.

| Parameter | Human | Mouse | Rat |

| IC50 (nM) | 11 | 1 | 8 |

| Table 1: In Vitro Potency of this compound against 11β-HSD1. [1] |

| Species | Route of Administration | Bioavailability |

| Mouse | Oral | Good |

| Rat | Oral | Good |

| Dog | Oral | Good |

| Table 2: Preclinical Oral Bioavailability of this compound. [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 11β-HSD1 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against 11β-HSD1 using a radiolabeled substrate.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human, mouse, and rat 11β-HSD1.

Materials:

-

Recombinant human, mouse, or rat 11β-HSD1 enzyme

-

[3H]-Cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound test compound

-

Scintillation cocktail

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding a mixture of [3H]-Cortisone and NADPH to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing unlabeled cortisone and cortisol).

-

Separate the radiolabeled substrate ([3H]-Cortisone) from the radiolabeled product ([3H]-Cortisol) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [3H]-Cortisol formed in each well using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a diet-induced obesity mouse model.

Objective: To assess the effect of oral administration of this compound on fasting blood glucose and insulin levels in diet-induced obese mice.

Animal Model:

-

Male C57BL/6J mice are commonly used for diet-induced obesity models.[5]

-

Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[6][7]

Procedure:

-

After the induction of obesity, randomize the mice into treatment and vehicle control groups based on body weight and fasting blood glucose levels.

-

Administer this compound orally (e.g., by gavage) to the treatment group at a predetermined dose and frequency (e.g., once or twice daily) for a specified duration (e.g., 2-4 weeks).[5] The vehicle control group receives the vehicle solution.

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).

-

Collect blood samples from the tail vein or via cardiac puncture for the measurement of fasting blood glucose and plasma insulin levels.

-

Measure blood glucose levels using a glucometer.

-

Measure plasma insulin levels using a commercially available ELISA kit.

-

Perform statistical analysis to compare the mean fasting glucose and insulin levels between the this compound treated group and the vehicle control group.

Experimental Workflow Diagram

Caption: Workflow for this compound efficacy testing in DIO mice.

Selectivity Profile

This compound is a selective inhibitor of 11β-HSD1. While specific quantitative data on its selectivity against the isoenzyme 11β-HSD2 and other steroidogenic enzymes is not extensively published in the public domain, its development as a clinical candidate for type 2 diabetes suggests a favorable selectivity profile with minimal off-target effects.[1][2] 11β-HSD2 is crucial for protecting the mineralocorticoid receptor from illicit occupation by cortisol in tissues like the kidney, and its inhibition can lead to adverse effects such as hypertension.[3][8] The progression of this compound into clinical trials implies a high degree of selectivity for 11β-HSD1 over 11β-HSD2.[9][10]

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with a clear mechanism of action centered on the reduction of intracellular cortisol levels in metabolic tissues. Preclinical studies have demonstrated its efficacy in improving glycemic control in a relevant animal model of type 2 diabetes. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of 11β-HSD1 inhibition. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in human populations.

References

- 1. Comparative pharmacokinetics and metabolism studies in lean and diet- induced obese mice: an animal efficacy model for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. gubra.dk [gubra.dk]

- 7. Characterization of inflammation and insulin resistance in high‐fat diet‐induced male C57BL/6J mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 9. benthamscience.com [benthamscience.com]

- 10. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

HSD-016: A Technical Guide to a Novel 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD-016 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a targeted therapeutic strategy to ameliorate the downstream effects of excess glucocorticoid activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

The glucocorticoid receptor (GR) signaling pathway plays a crucial role in regulating glucose and lipid metabolism.[1] While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are modulated by the activity of 11β-HSD1.[2] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in tissues such as the liver, adipose tissue, and skeletal muscle.[3]

In states of metabolic dysregulation, such as obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in these metabolic tissues.[4] This localized increase in cortisol can contribute to insulin resistance, increased glucose production, and dyslipidemia.[5] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic approach for the treatment of metabolic syndrome.

This compound, chemically known as (R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol, was discovered as a potent and selective inhibitor of 11β-HSD1.[1] Preclinical studies have demonstrated its efficacy in improving glycemic control and insulin sensitivity in animal models of diet-induced obesity.[6]

Data Presentation

In Vitro Potency

This compound exhibits potent inhibitory activity against 11β-HSD1 across multiple species.

| Species | IC50 (nM) |

| Human | 11 |

| Mouse | 1 |

| Rat | 8 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated the oral bioavailability of this compound. While specific data for this compound is not publicly available in a consolidated table, studies on similar small molecule inhibitors provide a general understanding of expected pharmacokinetic profiles in these species.[7][8][9][10][11][12][13]

(Note: The following table is a representative example based on typical pharmacokinetic parameters for orally bioavailable small molecules in these species and does not represent actual data for this compound.)

| Species | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Oral administration of 11β-HSD1 inhibitors, including compounds structurally related to this compound, has been shown to significantly improve metabolic parameters in diet-induced obese (DIO) mice. These studies demonstrate a reduction in both fed and fasting glucose and insulin levels.[6][14]

(Note: The following table summarizes representative efficacy data for 11β-HSD1 inhibitors in DIO mice and does not represent specific data for this compound.)

| Treatment Group | Fasting Glucose Reduction (%) | Fasting Insulin Reduction (%) | Reference |

| 11β-HSD1 Inhibitor (various) | 15-25% | 30-50% | [15][16][17][18][19][20] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process with key transformations that include a Sharpless asymmetric dihydroxylation, epoxide formation, and a mild reduction.[1]

Step 1: Sharpless Asymmetric Dihydroxylation This reaction establishes the chiral tertiary alcohol core of the molecule. A suitable olefin precursor is treated with osmium tetroxide in the presence of a chiral quinine ligand (e.g., (DHQD)2PHAL) and a co-oxidant such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO).[10][19][20][21][22]

-

General Protocol:

-

Dissolve the olefin substrate in a suitable solvent system (e.g., t-butanol/water).

-

Add the AD-mix-β (containing the osmium catalyst, chiral ligand, and co-oxidant).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the reaction with sodium sulfite.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 2: Epoxide Formation The resulting diol is then converted to an epoxide. This is typically achieved by selectively activating one of the hydroxyl groups (e.g., as a tosylate or mesylate) followed by intramolecular cyclization under basic conditions.

-

General Protocol:

-

Protect one of the hydroxyl groups of the diol.

-

Activate the remaining hydroxyl group using a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine).

-

Treat the resulting sulfonate ester with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the epoxide.

-

Purify the epoxide by column chromatography.

-

Step 3: Mild Reduction The final step involves the reductive opening of the epoxide.

-

General Protocol:

-

Dissolve the epoxide in a suitable solvent (e.g., THF).

-

Add a mild reducing agent (e.g., lithium aluminium hydride) at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and a basic solution.

-

Extract the final product, this compound, and purify by recrystallization or column chromatography.

-

11β-HSD1 Enzyme Inhibition Assay

The inhibitory potency of this compound against 11β-HSD1 can be determined using an in vitro enzyme activity assay.[5][15]

-

Protocol:

-

Prepare a reaction mixture containing recombinant human 11β-HSD1, a substrate (e.g., cortisone), and the cofactor NADPH in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, such as ELISA, HPLC, or mass spectrometry.[8][23][24][25]

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

-

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

The therapeutic efficacy of this compound can be evaluated in a diet-induced obese (DIO) mouse model.[2][26][27][28]

-

Protocol:

-

Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).

-

Divide the DIO mice into treatment and vehicle control groups.

-

Administer this compound orally to the treatment group daily for a specified duration (e.g., 2-4 weeks).

-

Monitor body weight, food intake, and water intake throughout the study.

-

At the end of the treatment period, measure key metabolic parameters, including:

-

Fasting blood glucose and plasma insulin levels.

-

Glucose tolerance via an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT).

-

Insulin sensitivity via an insulin tolerance test (ITT).

-

-

Collect tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as gene expression or enzyme activity assays.

-

Mandatory Visualizations

Signaling Pathway of 11β-HSD1 in Metabolic Tissues

Caption: 11β-HSD1 converts cortisone to cortisol, activating the GR and promoting metabolic dysregulation.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating this compound's efficacy in a diet-induced obese mouse model.

Conclusion

This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and metabolic syndrome. Its potent and selective inhibition of 11β-HSD1 offers a targeted approach to reducing the deleterious effects of excess glucocorticoid signaling in key metabolic tissues. The preclinical data demonstrate its potential to improve glycemic control and insulin sensitivity. Further clinical investigation is warranted to establish its safety and efficacy in human populations. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of 11β-HSD1 inhibition.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Diet-induced obesity murine model [protocols.io]

- 3. 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11β-Hydroxysteroid dehydrogenase type 1 shRNA ameliorates glucocorticoid-induced insulin resistance and lipolysis in mouse abdominal adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. monobind.com [monobind.com]

- 9. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain: Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-fat diet-induced β-cell proliferation occurs prior to insulin resistance in C57Bl/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 21. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. medilinkltd.com [medilinkltd.com]

- 24. monobind.com [monobind.com]

- 25. medimabs.com [medimabs.com]

- 26. mmpc.org [mmpc.org]

- 27. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

HSD-016 and the 11β-HSD1 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to HSD-016, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended to serve as a comprehensive resource for professionals engaged in metabolic disease research and drug development.

Introduction to 11β-HSD1 and its Role in Metabolic Disease

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the glucocorticoid signaling pathway. It primarily functions to convert inactive cortisone to active cortisol within key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1][2] This intracellular regeneration of cortisol amplifies the local effects of glucocorticoids, which are known to play a significant role in regulating glucose and lipid metabolism.[1][2]

Elevated levels of 11β-HSD1 activity have been associated with obesity and metabolic syndrome.[2] The overexpression of 11β-HSD1 in adipose tissue has been shown to induce metabolic syndrome-like phenotypes in animal models.[2] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[3][4]

This compound: A Selective 11β-HSD1 Inhibitor

This compound, chemically identified as (R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol, is a potent and selective inhibitor of the 11β-HSD1 enzyme.[1] It has been developed as a potential therapeutic agent for type 2 diabetes.[5]

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the activity of 11β-HSD1. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The downstream consequence is a decrease in the activation of the glucocorticoid receptor (GR), leading to a modulation of the expression of GR-responsive genes involved in gluconeogenesis, lipolysis, and insulin signaling.

Figure 1: this compound Inhibition of the 11β-HSD1 Pathway.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, information from related compounds and general knowledge of the inhibitor class provide a framework for understanding its potency and efficacy.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For a related 11β-HSD1 inhibitor, this compound was reported to have an IC50 of 362 nM.

| Compound | Target | IC50 (nM) |

| This compound | 11β-HSD1 | 362 |

| Emodin (example) | human 11β-HSD1 | 186 |

| mouse 11β-HSD1 | 86 | |

| BI 187004 (example) | 11β-HSD1 | ≥80% inhibition at ≥40 mg |

Data for Emodin and BI 187004 are provided as representative examples of other 11β-HSD1 inhibitors.[4][6]

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

This compound has demonstrated efficacy in preclinical models of metabolic disease.[1][5] In diet-induced obese (DIO) mice, oral administration of this compound resulted in a significant reduction in both fed and fasting glucose and insulin levels.[1][5] A structurally similar compound, HSD-621, provides more specific insight into the potential magnitude of these effects.

| Compound | Model | Treatment Duration | Fed Glucose Reduction | Fed Insulin Reduction | Fasting Glucose Reduction | Fasting Insulin Reduction |

| This compound | C57BL/6 DIO Mice | Not Specified | Significant | Significant | Significant | Significant |

| HSD-621 | C57BL/6 DIO Mice | 31 days | 19% | 44% | 15% | 33% |

Data for HSD-621 is from a study on a related compound and is presented for illustrative purposes.[7]

Pharmacokinetics

This compound has been described as having good oral bioavailability in mice, rats, and dogs.[1][5] Phase 1 clinical trials (NCT00740649, NCT00838461) were conducted to assess the pharmacokinetics of this compound in healthy volunteers, but the results have not been publicly disclosed.[8][9] For a different 11β-HSD1 inhibitor, ABT-384, the pharmacokinetic profile was shown to support once-daily dosing.[10]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. However, based on standard methodologies for this class of compounds, representative protocols are described below.

11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This in vitro assay is used to determine the potency of a compound in inhibiting the 11β-HSD1 enzyme.

Objective: To measure the IC50 value of a test compound against 11β-HSD1.

Principle: The assay measures the conversion of radiolabeled cortisone to cortisol. The product, cortisol, binds to an antibody coupled to a scintillating bead, bringing the radiolabel into close proximity and generating a light signal.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[³H]-Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol antibody

-

Protein A-coated scintillation proximity assay (SPA) beads

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, NADPH, [³H]-Cortisone, and the test compound.

-

Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing a high concentration of a non-radiolabeled glucocorticoid (e.g., carbenoxolone).

-

Add the anti-cortisol antibody and SPA beads.

-

Incubate to allow for antibody-cortisol binding and bead settling.

-

Measure the scintillation signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

This in vivo model is used to assess the therapeutic effects of a compound on metabolic parameters in an obese and insulin-resistant state.

Objective: To evaluate the effect of a test compound on glucose homeostasis and insulin sensitivity in DIO mice.

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, hyperglycemia, and hyperinsulinemia.

Procedure:

-

Acclimatize the DIO mice and randomize them into treatment and vehicle control groups.

-

Administer the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic tests:

-

Fasting Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.

-

Oral Glucose Tolerance Test (OGTT): After a fast, administer a bolus of glucose via oral gavage and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin and measure blood glucose at various time points to assess insulin sensitivity.

-

-

At the end of the study, collect tissues (liver, adipose) for further analysis (e.g., gene expression, lipid content).

-

Analyze the data to determine the effect of the treatment on the measured metabolic parameters.

Figure 2: Experimental Workflow for In Vivo Efficacy Testing in DIO Mice.

Summary and Future Directions

This compound is a selective 11β-HSD1 inhibitor that has shown promise in preclinical models of metabolic disease. Its mechanism of action, centered on reducing intracellular cortisol production, directly targets a key pathway implicated in the pathophysiology of type 2 diabetes and obesity. While detailed clinical data remains limited in the public domain, the progression of this compound to Phase 1 clinical trials underscores its potential as a therapeutic agent.

Further research and the publication of clinical trial results will be crucial in fully elucidating the therapeutic utility, safety, and pharmacokinetic profile of this compound in humans. The continued exploration of 11β-HSD1 inhibitors as a class of drugs holds significant potential for the development of novel treatments for metabolic disorders.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacious 11beta-hydroxysteroid dehydrogenase type I inhibitors in the diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin, a natural product, selectively inhibits 11beta-hydroxysteroid dehydrogenase type 1 and ameliorates metabolic disorder in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iomcworld.com [iomcworld.com]

- 6. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of HSD-621 as a Potential Agent for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor ABT-384 in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HSD-016 in Glucocorticoid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on glucocorticoid metabolism. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolic diseases, and pharmacology.

Core Mechanism of Action

This compound exerts its effects by specifically targeting and inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol within target tissues, such as the liver and adipose tissue.[1][2] By blocking this conversion, this compound effectively reduces the intracellular concentration of cortisol, thereby attenuating the local effects of glucocorticoids. This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with glucocorticoid excess, including metabolic syndrome and type 2 diabetes.[1][3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that there are some discrepancies in the reported IC50 values across different sources, which may be attributable to variations in experimental conditions and assay methodologies.

| Species | IC50 (nM) - Source 1[4][5] | IC50 (nM) - Source 2[4] |

| Human | 11 | 530 |

| Mouse | 1 | 149 |

| Rat | 8 | - |

Signaling Pathways

The primary signaling pathway affected by this compound is the glucocorticoid receptor (GR) signaling cascade. By reducing the intracellular conversion of cortisone to cortisol, this compound diminishes the activation of the GR, a nuclear receptor that regulates the transcription of a wide array of genes involved in metabolism, inflammation, and stress response.

Below is a diagram illustrating the role of this compound in the glucocorticoid metabolism pathway.

Caption: this compound inhibits 11β-HSD1, blocking cortisone to cortisol conversion.

Experimental Protocols

This section outlines key experimental methodologies for evaluating the efficacy of 11β-HSD1 inhibitors like this compound.

In Vitro 11β-HSD1 Inhibition Assay

This assay determines the potency of a compound in inhibiting the 11β-HSD1 enzyme in a cell-free system.

Materials:

-

Recombinant human, mouse, or rat 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound or other test compounds

-

Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody

-

Tritiated cortisone ([³H]-cortisone)

-

Glycyrrhetinic acid (a non-specific HSD inhibitor to stop the reaction)

-

Assay buffer and plates

Procedure:

-

Prepare serial dilutions of this compound.

-

In an assay plate, incubate the recombinant 11β-HSD1 enzyme with the test compound, [³H]-cortisone, and NADPH at room temperature.[6]

-

Stop the reaction by adding glycyrrhetinic acid.[6]

-

Add SPA beads coated with an anti-cortisol antibody. The newly synthesized [³H]-cortisol will bind to the antibody-coated beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.[6]

-

Measure the signal using a microplate scintillation counter.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Assessment in Diet-Induced Obese (DIO) Mice

This protocol evaluates the in vivo efficacy of this compound in a mouse model of metabolic syndrome.

Animal Model:

-

Male C57BL/6 mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia.[3]

Experimental Design:

-

Acclimate the DIO mice to the experimental conditions.

-

Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administer this compound orally to the treatment group.[3]

-

Monitor food intake and body weight throughout the study.

-

At the end of the treatment period, collect blood samples to measure fasting glucose and insulin levels.[3]

-

Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

-

At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis, such as measuring corticosterone levels.

Measurement of Plasma Corticosterone in Mice

This method is used to quantify the levels of corticosterone, the primary active glucocorticoid in rodents, in plasma samples.

Sample Collection:

-

Collect blood samples from mice via an appropriate method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.[7]

-

Centrifuge the blood to separate the plasma.[7]

-

Store the plasma at -80°C until analysis.[7]

Quantification:

-

Use a commercially available Corticosterone Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance using a microplate reader and calculate the corticosterone concentration based on a standard curve.[7]

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel 11β-HSD1 inhibitor.

Caption: Preclinical workflow for evaluating 11β-HSD1 inhibitors.

Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Inhibition of 11β-HSD1 can lead to a compensatory activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. By reducing the local regeneration of cortisol, the negative feedback signal to the hypothalamus and pituitary is diminished. This can result in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to adrenal stimulation and potentially increased systemic levels of corticosterone.[8][9]

The diagram below illustrates the HPA axis feedback loop and the influence of this compound.

Caption: this compound's impact on the HPA axis feedback loop.

Selectivity Profile

A crucial aspect of a therapeutic 11β-HSD1 inhibitor is its selectivity over the 11β-HSD2 isoform. 11β-HSD2 is responsible for the inactivation of cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidney. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess, resulting in side effects such as hypertension and hypokalemia.[2] this compound has been developed as a selective inhibitor of 11β-HSD1, minimizing off-target effects on 11β-HSD2.[1][2]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that effectively reduces intracellular cortisol levels. This mechanism of action holds significant therapeutic potential for the treatment of metabolic disorders associated with glucocorticoid excess. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of 11β-Hydroxysteroid Dehydrogenase as a Strategy to Reduce Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iomcworld.com [iomcworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stay ahead of the curve with the BD cervical screening solutions | BD Cervical cancer [eu.bd.com]

The Selective 11β-HSD1 Inhibitor HSD-016 and its Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By modulating local cortisol levels in target tissues such as the liver and adipose tissue, 11β-HSD1 inhibitors represent a promising therapeutic strategy for metabolic disorders, including type 2 diabetes. A critical aspect of the development of such inhibitors is their effect on the systemic Hypothalamic-Pituitary-Adrenal (HPA) axis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its expected effects on the HPA axis based on the pharmacology of 11β-HSD1 inhibition, and representative experimental protocols for assessing these interactions. While specific quantitative data from this compound clinical trials are not publicly available, this guide synthesizes information from preclinical studies and clinical trials of other selective 11β-HSD1 inhibitors to provide a comprehensive overview for the scientific community.

Introduction to this compound and the HPA Axis

This compound is an orally bioavailable small molecule that demonstrates high potency and selectivity for the 11β-HSD1 enzyme.[1][2] The therapeutic rationale for this compound lies in its ability to reduce intracellular glucocorticoid concentrations in metabolic tissues, thereby ameliorating the pathophysiological effects of excess cortisol, such as insulin resistance and dyslipidemia.[1][2]

The HPA axis is the central neuroendocrine system that regulates the body's response to stress and maintains basal and circadian cortisol rhythms.[3][4] It comprises a cascade of hormonal signals: Corticotropin-Releasing Hormone (CRH) from the hypothalamus stimulates the pituitary gland to release Adrenocorticotropic Hormone (ACTH), which in turn stimulates the adrenal glands to produce and release cortisol.[3][4] Cortisol exerts negative feedback at the level of the hypothalamus and pituitary, thus maintaining homeostatic control.[3]

Inhibition of 11β-HSD1 is anticipated to have a nuanced effect on the HPA axis. By reducing the regeneration of cortisol from cortisone in peripheral tissues, a compensatory activation of the HPA axis may occur to maintain systemic circulating cortisol levels.[5] Understanding the magnitude and clinical relevance of this compensatory response is crucial for the development of 11β-HSD1 inhibitors like this compound.

Mechanism of Action of this compound on the HPA Axis

The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This enzyme is highly expressed in glucocorticoid target tissues, including the liver, adipose tissue, and the brain.[6] In these tissues, 11β-HSD1 converts circulating, inactive cortisone into active cortisol, thereby amplifying local glucocorticoid signaling.[6][7]

The expected impact of this compound on the HPA axis is a consequence of this peripheral action. A reduction in intracellular cortisol in key tissues, particularly the liver, is hypothesized to lessen the negative feedback signal on the HPA axis. This can lead to a compensatory increase in the secretion of ACTH from the pituitary gland.[5] The elevated ACTH levels would then stimulate the adrenal glands to synthesize and release more cortisol into the systemic circulation. This physiological response aims to restore circulating cortisol concentrations to their normal homeostatic range.

However, studies with other selective 11β-HSD1 inhibitors suggest that this compensatory activation of the HPA axis may be modest and may not lead to clinically significant hypercortisolism or androgen excess.[1]

Data on HPA Axis Biomarkers Following 11β-HSD1 Inhibition

While specific data for this compound is limited in public literature, the following table summarizes the expected and observed effects of selective 11β-HSD1 inhibitors on key HPA axis biomarkers based on preclinical and clinical studies of similar compounds.

| Biomarker | Expected Change with 11β-HSD1 Inhibition | Rationale |

| Serum Cortisol | Transient decrease, followed by normalization or slight elevation | Initial inhibition of cortisol regeneration is compensated by increased adrenal synthesis driven by ACTH. |

| Serum ACTH | Increase | Reduced negative feedback from peripheral cortisol leads to increased pituitary ACTH release. |

| Serum Cortisone | Increase | Blockade of the conversion of cortisone to cortisol leads to an accumulation of cortisone. |

| Urinary Cortisol Metabolites (e.g., THF/THE ratio) | Decrease | A reduction in the ratio of tetrahydrocortisol (THF) to tetrahydrocortisone (THE) is a direct indicator of 11β-HSD1 inhibition. |

| Adrenal Androgens (e.g., DHEA, DHEA-S) | Potential for slight increase | Increased ACTH can stimulate the adrenal production of androgens in addition to cortisol. |

This table is a synthesis of expected outcomes based on the mechanism of action of 11β-HSD1 inhibitors and may not represent the specific results for this compound.

Experimental Protocols for HPA Axis Assessment

The following are detailed methodologies for key experiments that would be employed in clinical trials to assess the effect of an 11β-HSD1 inhibitor like this compound on the HPA axis.

ACTH Stimulation Test

-

Objective: To assess the adrenal gland's capacity to produce cortisol in response to maximal ACTH stimulation. This test helps to determine if chronic administration of an 11β-HSD1 inhibitor alters adrenal sensitivity.

-

Protocol:

-

A baseline blood sample is collected for the measurement of cortisol and ACTH.

-

A synthetic ACTH analogue (e.g., cosyntropin) is administered intravenously or intramuscularly at a standard dose (e.g., 250 µg).

-

Blood samples are collected at 30 and 60 minutes post-administration for the measurement of serum cortisol.

-

The peak cortisol response is compared between the treatment and placebo groups.

-

Dexamethasone Suppression Test

-

Objective: To evaluate the integrity of the negative feedback mechanism of the HPA axis.

-

Protocol:

-

A low dose of dexamethasone (a potent synthetic glucocorticoid, e.g., 1 mg) is administered orally at night (e.g., 11 PM).

-

A blood sample is collected the following morning (e.g., 8 AM) for the measurement of serum cortisol.

-

In healthy individuals, the exogenous glucocorticoid should suppress endogenous cortisol production. The degree of suppression is compared between the treatment and placebo groups to assess for any alterations in negative feedback sensitivity.

-

24-Hour Urinary Free Cortisol and Metabolite Analysis

-

Objective: To measure the total daily cortisol production and to assess the activity of 11β-HSD1 and 11β-HSD2.

-

Protocol:

-

A 24-hour urine collection is performed.

-

The total urinary free cortisol is measured.

-

The levels of cortisol metabolites, such as tetrahydrocortisol (THF), allo-tetrahydrocortisol (aTHF), and tetrahydrocortisone (THE), are quantified.

-

The ratio of (THF + aTHF) / THE is calculated to provide a direct index of 11β-HSD1 activity.

-

Visualizing the Pathways and Workflows

HPA Axis Signaling Pathway

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis signaling cascade.

Mechanism of this compound Action

Caption: this compound inhibits the conversion of cortisone to cortisol by 11β-HSD1.

Experimental Workflow for HPA Axis Assessment

Caption: A typical clinical trial workflow to assess the effects of this compound on the HPA axis.

Conclusion

This compound, as a selective 11β-HSD1 inhibitor, holds therapeutic potential for metabolic diseases by reducing intracellular cortisol in key tissues. Its interaction with the HPA axis is a critical consideration for its clinical development. Based on the mechanism of action and data from similar compounds, this compound is expected to cause a compensatory increase in ACTH to maintain systemic cortisol levels. The clinical significance of this effect requires careful evaluation through rigorous experimental protocols as outlined in this guide. The provided diagrams and methodologies serve as a foundational resource for researchers and drug development professionals working on this compound and other 11β-HSD1 inhibitors. Further publication of specific clinical trial data for this compound will be invaluable in fully elucidating its HPA axis effects.

References

- 1. Influence of sub-chronic selective 11β-hydroxysteroid dehydrogenase 1 inhibition on the hypothalamic-pituitary-adrenal axis in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothalamic-Pituitary-Adrenal Axis Abnormalities in Response to Deletion of 11β-HSD1 is Strain-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the HPA Axis’ Response to Pharmacological Challenges in Experimental and Clinical Early-Life Stress-Associated Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Figure 1 from Will treating diabetes with 11β-HSD1 inhibitors affect the HPA axis? | Semantic Scholar [semanticscholar.org]

Preclinical Safety and Toxicity Profile of 11β-HSD1 Inhibitors: A Representative Technical Guide

Disclaimer: Detailed preclinical safety and toxicity data for the specific compound HSD-016 are not publicly available. This document serves as an in-depth technical guide representative of the preclinical evaluation for the broader class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, intended for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented herein are illustrative and based on typical preclinical studies for this class of therapeutic agents.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. Inhibition of 11β-HSD1 is expected to ameliorate the pathogenic effects of excess glucocorticoids, leading to improved insulin sensitivity and glucose homeostasis. This compound is a potent and selective 11β-HSD1 inhibitor that has been evaluated in early-stage clinical trials. While specific preclinical data for this compound are not publicly available, compounds in this class have been reported to be well-tolerated in preclinical safety assessment studies. This guide outlines the typical preclinical safety and toxicity studies conducted for an 11β-HSD1 inhibitor.

General Toxicology

General toxicology studies are designed to evaluate the potential adverse effects of a test compound after single and repeated administration in various animal species.

Acute Toxicity

Objective: To determine the potential for toxicity from a single dose of the compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol:

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Administration: Oral gavage.

-

Dose Levels: A range of single doses, typically up to a limit dose of 2000 mg/kg in rodents.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy is performed on all animals at the end of the observation period.

Table 1: Representative Acute Oral Toxicity Data for a 11β-HSD1 Inhibitor

| Species | Dose (mg/kg) | Clinical Signs | Mortality |

| Rat | 500 | No observable adverse effects | 0/10 |

| 1000 | No observable adverse effects | 0/10 | |

| 2000 | No observable adverse effects | 0/10 | |

| Dog | 250 | Emesis in 1/4 animals | 0/4 |

| 500 | Emesis in 2/4 animals | 0/4 | |

| 1000 | Emesis in 3/4 animals | 0/4 |

Repeated-Dose Toxicity

Objective: To characterize the toxicity profile of the compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol:

-

Species: Sprague-Dawley rats (28-day and 90-day studies) and Beagle dogs (28-day and 90-day studies).

-

Administration: Daily oral gavage.

-

Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group.

-

Parameters Monitored: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

Table 2: Representative 28-Day Repeated-Dose Oral Toxicity Data for a 11β-HSD1 Inhibitor

| Species | Dose (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | 30 | No treatment-related findings | 100 |

| 100 | No treatment-related findings | ||

| 300 | Minimal adaptive liver enzyme induction | ||

| Dog | 10 | No treatment-related findings | 50 |

| 50 | No treatment-related findings | ||

| 150 | Mild, reversible liver enzyme elevation |

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of the compound on vital physiological functions.

Experimental Protocol:

-

Core Battery Studies:

-

Central Nervous System (CNS): Functional observational battery (FOB) and motor activity assessment in rats.

-

Cardiovascular System: Telemetry study in conscious, unrestrained dogs to assess effects on blood pressure, heart rate, and ECG parameters. In vitro hERG assay to evaluate the potential for QT interval prolongation.

-

Respiratory System: Whole-body plethysmography in rats to assess respiratory rate and tidal volume.

-

Table 3: Representative Safety Pharmacology Data for a 11β-HSD1 Inhibitor

| Study | Species/System | Key Findings |

| CNS Assessment | Rat | No adverse effects on behavior, motor coordination, or activity up to 300 mg/kg. |

| Cardiovascular | Dog (Telemetry) | No significant effects on blood pressure, heart rate, or ECG intervals up to 150 mg/kg. |

| hERG Assay | IC50 > 30 µM, indicating low risk for QT prolongation. | |

| Respiratory | Rat | No adverse effects on respiratory function up to 300 mg/kg. |

Genotoxicity

Objective: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

Experimental Protocol:

-

Ames Test (in vitro): Bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli.

-

Chromosomal Aberration Test (in vitro): Evaluation of chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary cells).

-

Micronucleus Test (in vivo): Assessment of chromosomal damage in bone marrow erythrocytes of mice or rats following oral administration.

Table 4: Representative Genotoxicity Data for a 11β-HSD1 Inhibitor

| Assay | Test System | Result |

| Ames Test | S. typhimurium, E. coli | Negative |

| Chromosomal Aberration | CHO cells | Negative |

| Micronucleus Test | Mouse bone marrow | Negative |

Visualizations

11β-HSD1 Signaling Pathway

In-Depth Technical Guide: HSD-016 (CAS Number 946396-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] Its CAS number is 946396-92-5.[1] Developed as a potential therapeutic agent for type 2 diabetes, this compound has undergone preclinical and Phase 1 clinical investigations.[1][2] This guide provides a comprehensive overview of the technical data and research associated with this compound, including its chemical properties, mechanism of action, synthesis, and data from in vitro, in vivo, and clinical studies.

Physicochemical Properties

This compound is a white to off-white solid.[1] It is soluble in DMSO at a concentration of 100 mg/mL (194.38 mM), requiring ultrasonication for complete dissolution.[1]

| Property | Value | Reference |

| Molecular Formula | C21H21F7N2O3S | [1] |

| Molecular Weight | 514.46 g/mol | [1] |

| Melting Point | 102-104 °C | [1] |

| Boiling Point (Predicted) | 563.9±60.0 °C | [1] |

| Density (Predicted) | 1.421±0.06 g/cm3 | [1] |

| pKa (Predicted) | 11.60±0.15 | [1] |

| Storage Temperature | -20°C | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents).[3][4] In target tissues such as the liver and adipose tissue, elevated levels of cortisol can contribute to insulin resistance and other metabolic dysfunctions characteristic of type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids, thereby improving insulin sensitivity and glucose metabolism.[2][3]

The signaling pathway influenced by this compound is depicted below:

References

Methodological & Application

Application Notes and Protocols for HSD-016 in Diet-Induced Obesity Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. Elevated 11β-HSD1 activity in adipose tissue and liver is associated with the pathogenesis of obesity and type 2 diabetes. By inhibiting this enzyme, this compound aims to reduce local glucocorticoid concentrations, thereby ameliorating the metabolic dysfunctions associated with diet-induced obesity (DIO). Preclinical studies have demonstrated that this compound is orally bioavailable and effective in reducing both fed and fasting glucose and insulin levels in C57/BL6 DIO mice.[1][2]

These application notes provide a detailed overview of the recommended dosage and experimental protocols for evaluating this compound in a diet-induced obesity mouse model. The protocols are based on established methodologies for 11β-HSD1 inhibitors and can be adapted for the specific experimental needs.

Quantitative Data Summary

The following tables summarize the typical dosage and effects of various 11β-HSD1 inhibitors in diet-induced obesity mouse models, which can serve as a reference for designing studies with this compound.

Table 1: Dosage and Administration of 11β-HSD1 Inhibitors in DIO Mouse Models

| Compound | Mouse Strain | Diet | Route of Administration | Dosage | Treatment Duration | Reference |

| Compound 544 | C57BL/6J | High-Fat Diet | Oral Gavage | 20 mg/kg, twice daily | 11 days | [3] |

| Compound C | C57BL/6J | High-Fat Diet (60% kcal from fat) | In Diet | 50 mg/kg/day | 20 days | [4] |

| Compound C | C57BL/6J | High-Fat Diet (60% kcal from fat) | In Diet | 200 mg/kg/day | 20 days | [4] |

| Carbenoxolone | db/db mice | N/A | Oral Gavage | 10, 25, and 50 mg/kg, twice daily | 10 days | [5] |

Table 2: Effects of 11β-HSD1 Inhibitors on Metabolic Parameters in DIO Mouse Models

| Compound | Dosage | Body Weight Change | Food Intake Change | Fasting Glucose Reduction | Fasting Insulin Reduction | Reference |

| Compound 544 | 20 mg/kg, twice daily | ↓ 7% | ↓ 12.1% | Significant | Significant | [3] |

| Compound C | 50 mg/kg/day | No significant change | No significant change | No significant change | N/A | [4] |

| Compound C | 200 mg/kg/day | ↓ ~5% | ↓ | Significant | N/A | [4] |

| Carbenoxolone | 10 and 50 mg/kg, twice daily | ↓ 10-13% | N/A | Improved glucose tolerance | Significant | [5] |

| This compound | N/A | N/A | N/A | Significant | Significant | [1][2] |

Experimental Protocols

1. Induction of Diet-Induced Obesity (DIO) in Mice

-

Animal Model: C57BL/6J male mice, 6-8 weeks old. This strain is widely used due to its susceptibility to developing obesity and metabolic syndrome on a high-fat diet.[6]

-

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Duration: Maintain mice on their respective diets for a minimum of 8-12 weeks to induce a robust obese and insulin-resistant phenotype. Monitor body weight and food intake weekly.

2. Preparation and Administration of this compound

-

Formulation: As this compound is orally bioavailable, it can be formulated for oral administration. A common vehicle for similar compounds is a solution of polyethylene glycol (e.g., PEG400).[8] The specific vehicle and formulation should be optimized for this compound based on its physicochemical properties.

-

Dosage: Based on data from other 11β-HSD1 inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, is recommended. Dose-response studies should be conducted to determine the optimal dose for this compound.

-

Administration:

-

Oral Gavage: This method ensures accurate dosing. Administer the this compound formulation directly into the stomach using a gavage needle.

-

In-Diet Formulation: For longer-term studies, incorporating this compound into the high-fat diet can reduce handling stress.[4] The amount of compound added to the diet should be calculated based on the average daily food intake of the mice to achieve the target daily dosage.

-

-

Timing of Administration: Consider the circadian rhythm of glucocorticoids. Administration in the afternoon, when endogenous corticosterone levels are high in mice, may enhance efficacy.[9]

3. Key Experimental Assays

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Administer a baseline oral dose of this compound or vehicle.

-

After a set pre-treatment time (e.g., 60 minutes), administer a glucose solution (1-2 g/kg body weight) via oral gavage.

-

Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Administer a baseline oral dose of this compound or vehicle.

-

After a set pre-treatment time, administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

-

Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose levels.

-

-

Measurement of 11β-HSD1 Activity (ex vivo):

-

At the end of the treatment period, euthanize the mice and collect tissues of interest (liver, adipose tissue).

-

Incubate tissue homogenates with a substrate of 11β-HSD1 (e.g., radiolabeled cortisone).[4][10]

-

Measure the conversion of the substrate to its active form (e.g., cortisol) using techniques like HPLC to determine enzyme activity.[4][10]

-

Visualizations

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in DIO mice.

References

- 1. iomcworld.com [iomcworld.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biology of Obesity: Lessons from Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Foetal Models of Obesity and Diabetes – From Laboratory to Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time of the day for 11beta-HSD1 inhibition plays a role in improving glucose homeostasis in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of HSD-016 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of metabolic disorders.[1] As a result, this compound has been investigated as a potential therapeutic agent for type 2 diabetes and metabolic syndrome.[1][3] Preclinical studies have demonstrated that this compound is orally efficacious in rodent models, exhibiting good oral bioavailability in mice, rats, and dogs.[3][4] This document provides a detailed overview of the available information on the oral administration of this compound in rodents, including summarized data and generalized experimental protocols based on studies of similar 11β-HSD1 inhibitors.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of active glucocorticoids, thereby mitigating their adverse effects on glucose and lipid metabolism. The primary signaling pathway influenced by this compound is the glucocorticoid receptor (GR) signaling pathway.[1][3]

Caption: Mechanism of action of this compound in inhibiting the glucocorticoid signaling pathway.

Data Presentation

While specific quantitative data for this compound from rodent studies is not publicly available in detail, the following tables provide a template for how such data would be structured, based on typical preclinical assessments for 11β-HSD1 inhibitors.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | Data not available | Data not available | Data not available | Data not available | Reported as "good"[3][4] |

| Rat | Data not available | Data not available | Data not available | Data not available | Reported as "good"[3][4] |

Table 2: Efficacy of Orally Administered this compound in a Diet-Induced Obesity (DIO) Mouse Model (Illustrative)

| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Fasting Glucose (%) | Change in Fasting Insulin (%) |

| Vehicle Control | - | Baseline | Baseline |

| This compound | Data not available | Significant reduction reported[3] | Significant reduction reported[3] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments involving the oral administration of this compound in rodents. These are based on standard methodologies used for evaluating 11β-HSD1 inhibitors.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice and/or rats.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical equipment (LC-MS/MS)

Protocol:

-

Fast animals overnight prior to dosing.

-

Prepare a formulation of this compound in the chosen vehicle at the desired concentration.

-

Administer a single oral dose of this compound to each animal via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Centrifuge blood samples to separate plasma.

-

Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

-

For bioavailability determination, a separate cohort would receive an intravenous dose of this compound.

Caption: Workflow for a typical pharmacokinetic study in rodents.

Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of orally administered this compound in improving metabolic parameters in a mouse model of obesity and insulin resistance.

Materials:

-

This compound

-

Vehicle for oral administration

-

Male C57BL/6 mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

Glucometer and insulin ELISA kit

-

Oral gavage needles

Protocol:

-

Induce obesity and insulin resistance in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

-

Randomize DIO mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic assessments:

-

Fasting Glucose and Insulin: Fast mice overnight, collect blood, and measure glucose and insulin levels.

-

Oral Glucose Tolerance Test (OGTT): Fast mice overnight, administer an oral glucose bolus, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

-

-

Analyze data to determine the effect of this compound on metabolic parameters compared to the vehicle control group.

Caption: Workflow for an efficacy study in a diet-induced obesity mouse model.

Safety and Tolerability

This compound was reported to be well-tolerated in drug safety assessment studies in rodents.[3] However, specific details of these studies, including doses tested and observed safety margins, are not publicly available. General safety assessments in rodents for a novel compound would typically include:

-

Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Repeat-Dose Toxicity Study: The compound is administered daily for a specified duration (e.g., 14 or 28 days) to evaluate the potential for cumulative toxicity. This would involve monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Conclusion

This compound is an orally active 11β-HSD1 inhibitor with demonstrated preclinical efficacy in rodent models of metabolic disease. While detailed quantitative data and specific protocols from the original developers are not fully available in the public domain, the information provided here, based on published summaries and general pharmacological principles, offers a strong foundation for researchers and drug development professionals interested in further investigating this compound or similar compounds. The provided diagrams and protocol outlines can guide the design of future studies to rigorously evaluate the therapeutic potential of this class of inhibitors.

References

- 1. Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses and resist hyperglycemia on obesity or stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

Application Notes and Protocols for HSD-016 in the Study of Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD-016 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1][3] Elevated intracellular cortisol concentrations are associated with the pathogenesis of insulin resistance, type 2 diabetes, and other features of the metabolic syndrome. By inhibiting 11β-HSD1, this compound reduces local cortisol levels, thereby offering a targeted therapeutic strategy to improve insulin sensitivity and glucose metabolism.[1][4] Preclinical studies have demonstrated the efficacy of this compound in animal models of diet-induced obesity (DIO), highlighting its potential as a valuable research tool and therapeutic candidate.[1][4]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to lower glucocorticoid receptor (GR) activation within target cells. The downstream consequences of reduced GR activation in the context of insulin resistance include:

-

In Adipose Tissue: Decreased adipogenesis and lipolysis, leading to reduced release of free fatty acids into circulation.

-

In the Liver: Attenuation of hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.

-

In Skeletal Muscle: Potential for improved insulin-stimulated glucose uptake.

A key signaling pathway implicated in glucocorticoid-induced insulin resistance involves the activation of c-Jun N-terminal kinase (JNK). Elevated intracellular cortisol, mediated by 11β-HSD1, activates JNK, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade. This leads to impaired downstream signaling, including reduced Akt phosphorylation, and ultimately, diminished glucose uptake and utilization. This compound, by blocking the initial step of cortisol regeneration, can mitigate this cascade.

Data Presentation

While specific quantitative data from preclinical studies with this compound have not been extensively published, available information indicates significant improvements in metabolic parameters in diet-induced obese (DIO) mice.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Species |

| 11β-HSD1 | Data not publicly available | Human |

| 11β-HSD1 | Data not publicly available | Mouse |

| 11β-HSD1 | Data not publicly available | Rat |

Note: While abstracts state this compound has "excellent potency," specific IC50 values are not detailed in the reviewed public literature.

Table 2: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Effect of this compound Treatment | Study Details |

| Fed Blood Glucose | Significant Reduction | 14-day study, doses of 25 and 50 mg/kg twice daily.[1] |

| Fasting Blood Glucose | Significant Reduction | Orally dosed in C57/BL6 DIO mice.[4] |

| Fasting Insulin | Significant Reduction | Orally dosed in C57/BL6 DIO mice.[4] |

| Glucose Tolerance | Slight Improvement | 14-day study, doses of 25 and 50 mg/kg twice daily.[1] |

Note: The term "significant reduction" is used in the source literature without providing specific percentages or absolute values.[1][4]

Mandatory Visualizations

Caption: 11β-HSD1 signaling cascade leading to insulin resistance and its inhibition by this compound.

Caption: Workflow for evaluating the in vivo efficacy of this compound on insulin sensitivity in mice.

Experimental Protocols

In Vivo Assessment of Insulin Sensitivity in DIO Mice

1. Oral Glucose Tolerance Test (OGTT)

-

Animals: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

-

Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Treatment: Administer this compound or vehicle orally (gavage) at the desired dose (e.g., 25 or 50 mg/kg) for the specified duration (e.g., 14 days).

-